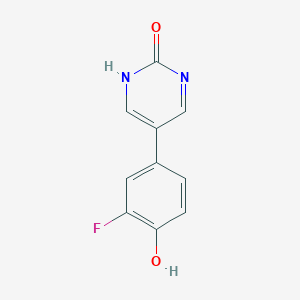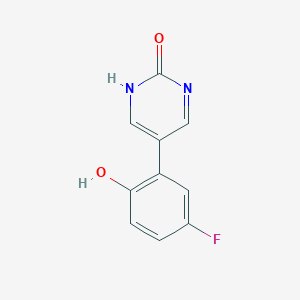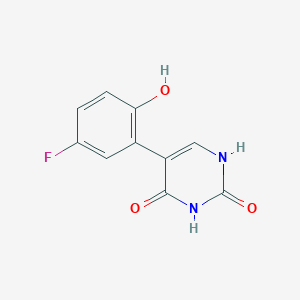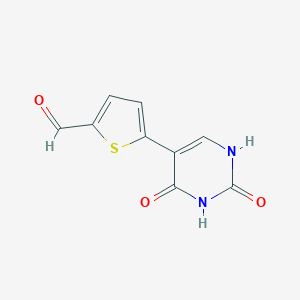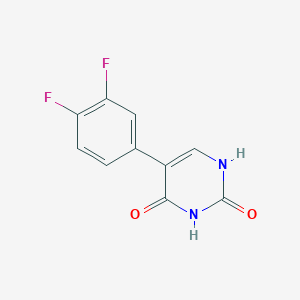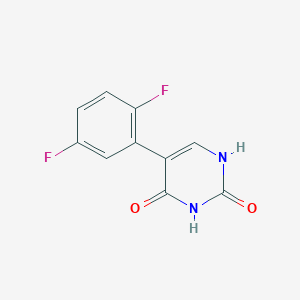
5-(3-Acetylphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Acetylphenyl)-(2,4)-dihydroxypyrimidine, 95% (5-AP-DHP, 95%) is a synthetic compound with a variety of potential uses in scientific research and development. It is a heterocyclic aromatic compound, containing a five-membered ring with two oxygen atoms and two nitrogen atoms. 5-AP-DHP, 95% is used in various synthetic and analytical applications, including organic synthesis, drug discovery, and medical diagnostics.
Mécanisme D'action
The exact mechanism of action of 5-AP-DHP, 95% is not yet known. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and other cellular components. Specifically, it is believed to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation. In addition, 5-AP-DHP, 95% may also act as an antioxidant, helping to protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-AP-DHP, 95% are still being studied. However, it has been found to have a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, it has been found to have the potential to inhibit the growth of tumor cells, as well as to reduce the risk of cancer recurrence. It has also been found to have the potential to reduce the risk of cardiovascular disease, as well as to reduce the risk of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
5-AP-DHP, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages is its high purity, which makes it ideal for use in a variety of scientific research applications. Additionally, it is relatively easy to synthesize, making it a cost-effective option for research. However, one of the main limitations of 5-AP-DHP, 95% is its low solubility in water, which can limit its use in certain experiments.
Orientations Futures
The potential future directions for 5-AP-DHP, 95% are numerous. Research is ongoing to determine its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease. In addition, its potential use in drug discovery and medical diagnostics is being explored. Additionally, its potential use as an antioxidant is being studied, as well as its potential to inhibit the growth of tumor cells. Finally, its potential use as a marker for the detection of various diseases is being investigated.
Méthodes De Synthèse
5-AP-DHP, 95% can be synthesized using a variety of methods. The most common method is the condensation reaction of 3-acetylphenol and 2,4-dihydroxypyrimidine. This reaction is carried out in an acidic medium, such as sulfuric acid, and yields a 95% yield of 5-AP-DHP, 95%. Other methods have also been developed, such as the reaction of 3-acetylphenol and 2,4-dihydroxypyrimidine in the presence of a catalyst, such as palladium, to give a high yield of the desired compound.
Applications De Recherche Scientifique
5-AP-DHP, 95% has a variety of potential scientific research applications. It can be used as a starting material for the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and pyrazines. It can also be used in drug discovery, as it has been found to have a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. Additionally, 5-AP-DHP, 95% can be used as a marker for the detection of various diseases, such as cancer and Alzheimer’s disease.
Propriétés
IUPAC Name |
5-(3-acetylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-7(15)8-3-2-4-9(5-8)10-6-13-12(17)14-11(10)16/h2-6H,1H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTRRIHSDSDSGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

